3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Overview
Description
The compound “3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class . It is a novel class of synthetic insecticides . The compound has a pyridine ring, which is a basic heterocyclic compound with diverse bio-properties .
Synthesis Analysis
The synthesis of this compound involves several steps. The synthetic strategy for preparation of [1,2,4]triazolo[4,3-a]pyridine derivatives has been studied extensively . The compounds were synthesized from 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester . The structures of the compounds were characterized by use of IR, NMR, EI-MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of “3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” is characterized by the presence of a pyridine ring . The structure of one compound was further confirmed by X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include reaction of the corresponding acylhydrazides with carbon disulfide and subsequent hydrazination cyclization reaction . Treatment of 4-amino-2,4-dihydro-[1,2,4]triazole-3-thiones, a key synthetic precursor, with aldehydes resulted in the formation of the corresponding 2,3-dihydro-[1,2,4]triazole .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 222.4–223.8 °C . The compound is characterized by IR, NMR, EI-MS, and elemental analysis .Scientific Research Applications
Medicinal Chemistry and Drug Development
Triazolopyridines have gained attention due to their biological activity. Researchers explore their potential as:
- Antibacterial Agents : Some triazolopyridines exhibit antibacterial properties, making them candidates for novel antibiotics .
- Antifungal Agents : These compounds may combat fungal infections .
- Anxiolytics : Certain triazolopyridines show anxiolytic effects, which could be useful in treating anxiety disorders .
- Anti-Inflammatory Agents : Their anti-inflammatory properties are relevant for managing inflammatory conditions .
- Antiproliferative Agents : Triazolopyridines might inhibit cell proliferation in cancer .
Crystal Engineering and Structural Studies
The synthesis of 3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has been characterized by X-ray diffraction. The crystal structures provide insights into its conformation and intermolecular interactions .
properties
IUPAC Name |
3-pyridin-3-yl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-12(18)9-3-4-10-14-15-11(16(10)7-9)8-2-1-5-13-6-8/h1-7H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSIBZQPRNOGEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2C=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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